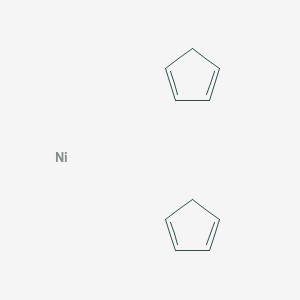

Nickelocene

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Nickelocene can be synthesized through several methods. One common method involves the deprotonation of cyclopentadiene with ethylmagnesium bromide, followed by the addition of anhydrous nickel(II) acetylacetonate . Another modern synthesis method entails treating anhydrous sources of nickel(II) chloride with sodium cyclopentadienyl .

Industrial Production Methods: Industrial production of bis(cyclopentadienyl)nickel(II) typically involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The reaction conditions are carefully controlled to prevent oxidation and degradation of the product.

Análisis De Reacciones Químicas

Types of Reactions: Nickelocene undergoes various chemical reactions, including:

Oxidation: It can react with oxidizing agents to form nickel(III) or nickel(IV) compounds.

Reduction: It can be reduced to nickel(0) compounds.

Substitution: It can undergo substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and halogens.

Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride are used.

Substitution: Ligands such as phosphines or carbonyls can be used under inert atmosphere conditions.

Major Products:

Oxidation: Nickel(III) or nickel(IV) oxides.

Reduction: Nickel(0) complexes.

Substitution: Various nickel-ligand complexes.

Aplicaciones Científicas De Investigación

Chemistry: Nickelocene is used as a precursor for the synthesis of other nickel compounds and as a catalyst in organic synthesis reactions, such as cross-coupling reactions (e.g., Suzuki and Stille reactions) .

Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and complexes are studied for potential use in medicinal chemistry and as antimicrobial agents .

Industry: In industry, bis(cyclopentadienyl)nickel(II) is used in chemical vapor deposition (CVD) processes to produce nickel films and coatings. It is also used in the preparation of carbon nanotubes and graphene .

Mecanismo De Acción

The mechanism of action of bis(cyclopentadienyl)nickel(II) involves its ability to form stable complexes with various ligands. The nickel center can undergo oxidation and reduction, facilitating electron transfer reactions. The cyclopentadienyl rings provide stability and allow for the formation of sandwich-like structures, which are crucial for its catalytic activity .

Comparación Con Compuestos Similares

- Bis(cyclopentadienyl)cobalt(II)

- Bis(cyclopentadienyl)iron(II) (ferrocene)

- Bis(cyclopentadienyl)ruthenium(II)

Uniqueness: Nickelocene is unique due to its paramagnetic properties and its ability to form stable complexes with a wide range of ligands. Unlike ferrocene, which is diamagnetic, bis(cyclopentadienyl)nickel(II) exhibits paramagnetism due to its electronic structure .

Propiedades

Número CAS |

1271-28-9 |

|---|---|

Fórmula molecular |

C10H10Ni |

Peso molecular |

188.88 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;nickel(2+) |

InChI |

InChI=1S/2C5H5.Ni/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

Clave InChI |

KZPXREABEBSAQM-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2] |

SMILES canónico |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ni+2] |

Punto de inflamación |

39 °F (8-10% solution in toluene) (NTP, 1992) 39 °F (8-10% solution in toluene) |

melting_point |

340 to 343 °F (NTP, 1992) |

| 1271-28-9 | |

Descripción física |

Nickelocene is a dark liquid in an 8-10% solution in toluene. Insoluble in water. (NTP, 1992) Dark liquid in an 8-10% solution in toluene; [CAMEO] Dark green crystals; [Hawley] |

Pictogramas |

Flammable; Irritant; Health Hazard |

Solubilidad |

Insoluble (<1 mg/ml at 75 °F) (NTP, 1992) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical applications of Bis(cyclopentadienyl)nickel(II) in materials science?

A1: Bis(cyclopentadienyl)nickel(II) is a versatile precursor in materials science. One prominent application is its use in the Atomic Layer Deposition (ALD) technique to fabricate thin films of nickel oxide (NiO) [, ]. These NiO films are particularly interesting for their potential as anode materials in thin-film lithium-ion batteries [, ]. The precise control offered by ALD allows for the deposition of uniform and highly dense NiO layers, significantly influencing the electrochemical performance of the batteries.

Q2: How does Bis(cyclopentadienyl)nickel(II) contribute to the development of lithium-ion battery technology?

A2: Research shows Bis(cyclopentadienyl)nickel(II) serves as a precursor for both nickel oxide (NiO) and more complex lithium-nickel-silicon oxide materials [, , ]. These materials are being explored as potential cathode materials in thin-film lithium-ion batteries. For instance, using ALD with Bis(cyclopentadienyl)nickel(II) and Lithium bis(trimethylsilyl)amide, researchers successfully deposited lithium-nickel-silicon oxide thin films [, ]. This approach allows for the controlled incorporation of silicon into the material, leading to enhanced electrochemical properties like increased discharge capacity [].

Q3: Can Bis(cyclopentadienyl)nickel(II) be utilized to synthesize nanomaterials, and if so, what are their potential benefits?

A3: Yes, Bis(cyclopentadienyl)nickel(II) serves as a valuable precursor for synthesizing nickel nanoclusters []. Using techniques like rapid quenching within a microplasma process, researchers have successfully produced ligand-free, unagglomerated nickel nanoclusters with controlled sizes []. This method offers a promising route for creating nanoclusters with well-defined sizes, which are highly sought after for applications in various fields like catalysis and energy conversion.

Q4: Does Bis(cyclopentadienyl)nickel(II) exhibit any catalytic activity, and what types of reactions are involved?

A4: Indeed, Bis(cyclopentadienyl)nickel(II) and its derivatives have been explored for their catalytic properties in proton reduction reactions []. Studies have demonstrated that thiolato-bridged cyclopentadienylnickel dimeric complexes, derived from Bis(cyclopentadienyl)nickel(II), can act as effective electrocatalysts for proton reduction using acetic acid as the proton source []. These complexes exhibit good catalytic activity, showcasing their potential in the development of efficient and cost-effective catalysts for energy conversion processes like hydrogen evolution.

Q5: Are there any studies on modifying the structure of Bis(cyclopentadienyl)nickel(II) to improve its properties?

A5: Research indicates that modifications to the Bis(cyclopentadienyl)nickel(II) structure can impact its properties and applications. For example, substituting the cyclopentadienyl rings with methylcyclopentadienyl ligands, as in Bis(methylcyclopentadienyl)nickel(II), can influence the growth rate and properties of NiO thin films during ALD []. Understanding the structure-property relationships of these derivatives is crucial for tailoring them for specific applications, such as optimizing the performance of thin-film batteries.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(2,4-Dinitrophenyl)hydrazinylidene]methyl]benzene-1,3-diol](/img/structure/B73182.png)